molecular formula C13H24N2O B4286237 N-(SEC-BUTYL)-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA

N-(SEC-BUTYL)-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA

Cat. No.: B4286237
M. Wt: 224.34 g/mol
InChI Key: PLRHCOCIERDVGO-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-[2-(1-cyclohexen-1-yl)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a sec-butyl group and a 2-(1-cyclohexen-1-yl)ethyl group attached to the nitrogen atoms, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-N’-[2-(1-cyclohexen-1-yl)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of sec-butylamine with 2-(1-cyclohexen-1-yl)ethyl isocyanate under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of N-(sec-butyl)-N’-[2-(1-cyclohexen-1-yl)ethyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps may include recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N’-[2-(1-cyclohexen-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted ureas with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, or agrochemicals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-[2-(1-cyclohexen-1-yl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-N’-phenylurea: Similar structure but with a phenyl group instead of the 2-(1-cyclohexen-1-yl)ethyl group.

    N-(sec-butyl)-N’-methylurea: Contains a methyl group instead of the 2-(1-cyclohexen-1-yl)ethyl group.

    N-(sec-butyl)-N’-ethylurea: Features an ethyl group instead of the 2-(1-cyclohexen-1-yl)ethyl group.

Uniqueness

N-(sec-butyl)-N’-[2-(1-cyclohexen-1-yl)ethyl]urea is unique due to the presence of the 2-(1-cyclohexen-1-yl)ethyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its reactivity, stability, or biological activity compared to similar compounds.

Properties

IUPAC Name

1-butan-2-yl-3-[2-(cyclohexen-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-3-11(2)15-13(16)14-10-9-12-7-5-4-6-8-12/h7,11H,3-6,8-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRHCOCIERDVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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